molecular formula C23H19F2N3O2 B3014183 N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide CAS No. 1286709-65-6

N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide

Cat. No.: B3014183
CAS No.: 1286709-65-6
M. Wt: 407.421
InChI Key: ROFDZDVOOOTGNN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide ( 1286709-65-6) is a synthetic small molecule compound featuring a pyrrolo[2,3-c]pyridin-7-one core structure, which is of significant interest in medicinal chemistry and drug discovery research . This scaffold is found in compounds that act as potent inhibitors of protein-protein interactions, particularly with bromodomain-containing proteins . The compound's structure includes a difluorophenyl acetamide moiety and a 3-methylbenzyl group, which are common pharmacophores designed to optimize target binding affinity and physicochemical properties. Research into analogs within this chemical class has demonstrated potential in oncology and inflammation, specifically as bromodomain and extraterminal domain (BET) family inhibitors, which can modulate the expression of key oncogenes and inflammatory cytokines . The presence of the pyrrolopyridone core is known to facilitate a critical bidentate interaction with an asparagine residue in the bromodomain binding pocket, significantly enhancing biochemical potency . This product is provided for research purposes to support investigations into epigenetic signaling, cancer biology, and the development of novel therapeutics. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2/c1-15-3-2-4-16(11-15)13-27-9-7-17-8-10-28(23(30)22(17)27)14-21(29)26-18-5-6-19(24)20(25)12-18/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFDZDVOOOTGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five structurally related molecules from the literature, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Molecular Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide Pyrrolo[2,3-c]pyridine 3-Methylbenzyl (N1); 3,4-difluorophenyl (acetamide) Not reported ~400–430*
2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide Pyrrolo[2,3-c]pyridine Benzyl (N1); 3,5-dimethoxyphenyl (acetamide) C24H23N3O4 417.5
N-(3-Acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl (N1); 3-acetamidophenyl (acetamide) C22H19FN6O3 434.4
2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide Pyrrolo[2,3-c]pyridine Benzyl (N1); 2-methoxyphenyl (acetamide) C23H21N3O3 387.4
Goxalapladib (Naphthyridine-based compound) 1,8-Naphthyridine 2,3-Difluorophenethyl; trifluoromethyl biphenyl; methoxyethyl-piperidinyl C40H39F5N4O3 718.8

Notes:

  • Fluorination Effects: The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., dimethoxy or methoxy substituents in ).
  • Heterocyclic Core : Pyrrolo-pyridine derivatives (target, ) exhibit smaller molecular weights (~387–417) than pyrazolo-pyridazine or naphthyridine-based compounds (e.g., Goxalapladib at 718.8) , which may influence pharmacokinetic profiles.

Physicochemical and Bioactivity Comparisons

Property/Activity Target Compound 3,5-Dimethoxyphenyl Analog Pyrazolo-pyridazine Analog Goxalapladib
Lipophilicity (Predicted) Moderate (fluorinated aryl) High (dimethoxy groups) Moderate (fluorophenyl) High (trifluoromethyl biphenyl)
Molecular Weight ~400–430 417.5 434.4 718.8
Reported Bioactivity Not available Not reported Not reported Atherosclerosis treatment
Synthetic Yield Not reported 80–95% (analogous acylations) Not reported Not reported

Key Observations:

  • Synthetic Feasibility : High yields (80–95%) for analogous pyrrolo-pyridine acylations suggest scalable synthesis for the target compound.
  • Therapeutic Potential: While Goxalapladib’s naphthyridine core is linked to atherosclerosis , pyrrolo-pyridine derivatives may target oxidative stress pathways, as seen in aldisin’s free radical scavenging .
  • Solubility Challenges : Fluorinated and methoxy-substituted analogs may face solubility limitations, necessitating formulation optimization.

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